molecular formula CH36Cl4O18 B14593180 Tetrachloromethane--water (1/18) CAS No. 61414-07-1

Tetrachloromethane--water (1/18)

Cat. No.: B14593180
CAS No.: 61414-07-1
M. Wt: 478.1 g/mol
InChI Key: OXAUDYPNDIHZFB-UHFFFAOYSA-N
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Description

Contextualization within Inclusion Compound Science

Tetrachloromethane--water (1/18) is a prime example of an inclusion compound, where one chemical species (the guest, tetrachloromethane) is spatially confined within the crystal structure of another (the host, water). chemcess.comwikipedia.org The study of clathrate hydrates falls under the broader field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules. The formation and properties of these compounds are dictated by the size and shape of the guest molecule and the corresponding geometry of the water cages. chemcess.com

Clathrate hydrates are classified into several structural types, with the most common being structure I (sI), structure II (sII), and structure H (sH). wikipedia.org These structures differ in the types and arrangements of their constituent polyhedral water cages. For instance, sI is composed of two types of cages: a small pentagonal dodecahedron (5¹²) and a larger tetrakaidecahedron (5¹²6²). wikipedia.org Structure sII contains small pentagonal dodecahedra and large hexadecahedra (5¹²6⁴). wikipedia.org The specific structure formed by a particular guest molecule depends on its size. While the precise crystal structure of tetrachloromethane--water (1/18) is not definitively stated in readily available literature, the size of the tetrachloromethane molecule would be a key determinant.

The stoichiometry of clathrate hydrates is often non-stoichiometric in a traditional chemical sense. The ratio of guest to water molecules can vary depending on the degree of cage occupancy. wikipedia.org The "(1/18)" notation in "Tetrachloromethane--water (1/18)" likely refers to an idealized or experimentally determined molar ratio of one mole of tetrachloromethane for every eighteen moles of water.

Significance of Tetrachloromethane Hydrate (B1144303) Research

Research into tetrachloromethane hydrates, while not as extensive as that for methane (B114726) hydrates, holds scientific importance. Historically, the study of various gas hydrates, including those of chlorinated hydrocarbons, contributed to the fundamental understanding of these inclusion compounds. wiley-vch.de An early study determined the decomposition temperature of carbon tetrachloride hydrate to be in the range of 1.40 °C to 1.49 °C at atmospheric pressure, a key piece of experimental data for this compound. okstate.edu

The study of such hydrates provides insights into:

Phase Behavior: Understanding the pressure and temperature conditions under which these hydrates form and decompose is crucial for phase equilibrium studies. researchgate.net

Intermolecular Interactions: Analyzing the forces between the guest (tetrachloromethane) and the host (water) molecules provides valuable data for refining theoretical models of non-covalent interactions.

Structural Chemistry: Determining the crystal structure and cage occupancy of tetrachloromethane hydrate adds to the database of known clathrate structures, aiding in the prediction of structures for other potential guest molecules. semanticscholar.org

While tetrachloromethane itself is a toxic compound with limited modern applications due to environmental and health concerns, the study of its clathrate provides fundamental data that can be applied to the broader understanding of hydrate science. This knowledge is relevant to areas such as natural gas storage and transportation, carbon sequestration, and flow assurance in pipelines where hydrate formation can be a significant problem. esrf.fr

Detailed Research Findings

Detailed experimental data specifically for Tetrachloromethane--water (1/18) is limited in publicly accessible literature. However, some key properties of tetrachloromethane and general characteristics of clathrate hydrates can be presented.

Table 1: Physical and Chemical Properties of Tetrachloromethane

PropertyValue
Chemical Formula CCl₄
Molar Mass 153.82 g/mol
Appearance Colorless liquid
Odor Sweet, chloroform-like
Boiling Point 76.72 °C
Melting Point -22.92 °C
Density (liquid) 1.594 g/cm³ at 20 °C

Table 2: Known Experimental Data for Tetrachloromethane Hydrate

PropertyValueSource
Decomposition Temperature at 1 atm 1.40 °C - 1.49 °C okstate.edu

Table 3: Common Clathrate Hydrate Structures

Structure TypeCrystal SystemUnit Cell Water MoleculesSmall Cage Type (Number)Large Cage Type (Number)Typical Guest Molecules
sI Cubic465¹² (2)5¹²6² (6)Methane, Ethane, Carbon Dioxide
sII Cubic1365¹² (16)5¹²6⁴ (8)Propane (B168953), Isobutane (B21531), Nitrogen
sH Hexagonal345¹² (3), 4³5⁶6³ (2)5¹²6⁸ (1)Methane with larger molecules (e.g., adamantane)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61414-07-1

Molecular Formula

CH36Cl4O18

Molecular Weight

478.1 g/mol

IUPAC Name

tetrachloromethane;octadecahydrate

InChI

InChI=1S/CCl4.18H2O/c2-1(3,4)5;;;;;;;;;;;;;;;;;;/h;18*1H2

InChI Key

OXAUDYPNDIHZFB-UHFFFAOYSA-N

Canonical SMILES

C(Cl)(Cl)(Cl)Cl.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O

Origin of Product

United States

Crystallographic and Supramolecular Architecture of Tetrachloromethane Hydrate

Fundamental Clathrate Hydrate (B1144303) Structures

Clathrate hydrates are crystalline, non-stoichiometric inclusion compounds in which a host lattice of hydrogen-bonded water molecules encages small guest molecules. researchgate.netresearchgate.net The stability of this framework is dependent on the presence of these guest molecules, which are held in place by van der Waals forces. researchgate.net The structure of the hydrate is primarily determined by the size and shape of the guest molecule.

The most common crystalline structures for clathrate hydrates are the cubic structure I (sI), the cubic structure II (sII), and the hexagonal structure H (sH). nih.gov

Structure I (sI): This structure is typically formed with smaller guest molecules such as methane (B114726) and carbon dioxide. researchgate.net Its unit cell is composed of 46 water molecules that form two types of polyhedral cages: two small pentagonal dodecahedrons (5¹²) and six larger tetrakaidecahedrons (5¹²6²). researchgate.net

Structure II (sII): Larger guest molecules like propane (B168953) and isobutane (B21531) tend to form the sII structure. researchgate.net The unit cell of sII hydrates consists of 136 water molecules, creating sixteen small pentagonal dodecahedron cages (5¹²) and eight larger hexakaidecahedron cages (5¹²6⁴). lsbu.ac.uk

Structure H (sH): This structure is less common and requires the presence of two different-sized guest molecules to achieve stability. Its hexagonal unit cell is comprised of 34 water molecules and features three distinct cage types: three small 5¹² cages, two small 4³5⁶6³ cages, and one large 5¹²6⁸ cage. nih.gov

Table 1: Comparison of Canonical Clathrate Hydrate Structures

Feature Structure I (sI) Structure II (sII) Structure H (sH)
Crystal System Cubic Cubic Hexagonal
Space Group Pm3n Fd3m P6/mmm
Water Molecules per Unit Cell 46 136 34
Small Cages per Unit Cell 2 x 5¹² 16 x 5¹² 3 x 5¹², 2 x 4³5⁶6³
Large Cages per Unit Cell 6 x 5¹²6² 8 x 5¹²6⁴ 1 x 5¹²6⁸
Typical Guest Molecules Methane, Carbon Dioxide Propane, Isobutane, Tetrachloromethane Methane + Adamantane

Specific Crystallography of Tetrachloromethane Hydrate (Structure II)

Tetrachloromethane, due to its molecular size, forms a clathrate hydrate with the structure II (sII) framework.

The precise identification and characterization of clathrate hydrate structures are accomplished through a combination of advanced analytical methods. researchgate.net

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like Raman and IR are used to probe the guest-host interactions and the local environment of the guest molecules within the cages. nih.govwalisongo.ac.id The vibrational frequencies of the guest molecule can shift depending on the size and shape of the cage it occupies, providing information on cage occupancy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹³C NMR for carbon-containing guests like tetrachloromethane, is a powerful tool for characterizing clathrate hydrates. The chemical shift of the guest molecule is sensitive to its environment and can be used to distinguish between molecules in different cage types and to determine cage occupancy. nih.govnih.gov

While these techniques are standard for clathrate hydrate analysis, specific, detailed published data from these methods for tetrachloromethane hydrate are not widely available.

The sII clathrate hydrate structure belongs to the cubic crystal system with the space group Fd-3m. hazenresearch.com For sII hydrates, the lattice parameter 'a' is typically around 17 Å. hazenresearch.com The precise value can vary slightly depending on the specific guest molecule and the conditions of formation. For a typical sII hydrate, the lattice parameter is approximately 17.3 Å. researchgate.net

Table 2: Crystallographic Data for a Representative Structure II Hydrate

Parameter Value
Crystal System Cubic
Space Group Fd-3m
Approximate Lattice Parameter (a) ~17.3 Å
Water Molecules per Unit Cell 136

| Total Cages per Unit Cell | 24 |

The framework of the sII hydrate is a complex network of water molecules connected by hydrogen bonds. This network forms two distinct types of polyhedral cavities:

Small Cages (5¹²): These are pentagonal dodecahedra, each formed by 20 water molecules arranged in 12 pentagonal faces. There are sixteen such cages in a unit cell.

Large Cages (5¹²6⁴): These are hexakaidecahedra, each constructed from 28 water molecules forming 12 pentagonal and 4 hexagonal faces. There are eight of these larger cages per unit cell. researchgate.net

The stability of this entire structure is maintained by the intricate and cooperative nature of the hydrogen bonds between the water molecules of the host lattice. nih.gov

Guest Molecule Confinement and Cage Occupancy in Tetrachloromethane Hydrate

The size of the guest molecule is a critical factor in determining which cages it can occupy. The tetrachloromethane molecule is relatively large, and as such, it is expected to exclusively occupy the large 5¹²6⁴ cages of the sII structure. The smaller 5¹² cages are likely to remain empty, a common feature for sII hydrates formed with larger guest molecules. researchgate.net

Encapsulation of Tetrachloromethane in Large (5¹²6⁴) Cages

Tetrachloromethane hydrate crystallizes in a structure II (sII) clathrate framework. wikipedia.org This structure is composed of two types of polyhedral cages formed by hydrogen-bonded water molecules: a small pentagonal dodecahedral cage (5¹²) and a large hexadecahedral cage (5¹²6⁴). wikipedia.orgresearchgate.net The unit cell of a structure II hydrate consists of 136 water molecules, which form sixteen 5¹² cages and eight 5¹²6⁴ cages. wikipedia.org

The larger tetrachloromethane (CCl₄) molecules are encapsulated exclusively within the large 5¹²6⁴ cages. researchgate.net These cages, with their 12 pentagonal and 4 hexagonal faces, provide ample space to accommodate the guest molecule. The stability of the clathrate structure is dependent on the van der Waals forces between the encapsulated guest molecule and the host water molecules forming the cage. taylorandfrancis.com While the primary guest is tetrachloromethane, other smaller molecules could theoretically occupy the smaller cages, though this is less common for this specific hydrate.

Quantitative Analysis of Cage Occupancies

The precise determination of the fraction of cages occupied by guest molecules is critical for understanding the properties of a clathrate hydrate. Several instrumental techniques are employed for the quantitative analysis of cage occupancies, including Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction. libretexts.orgresearchgate.net

Proton Disorder within the Water Lattice

A fundamental characteristic of the water lattice in clathrate hydrates, including that of tetrachloromethane--water (1/18), is the presence of proton disorder. This phenomenon is analogous to the proton disorder observed in hexagonal ice (ice Ih). The water molecules in the hydrate framework are arranged such that each oxygen atom is tetrahedrally coordinated to four other oxygen atoms through hydrogen bonds.

According to the "ice rules" proposed by Bernal and Fowler and later refined by Linus Pauling, each oxygen atom is covalently bonded to two hydrogen atoms, and it also accepts two hydrogen bonds from neighboring water molecules. This arrangement leads to a situation where the orientation of the water molecules is not fixed, resulting in a statistical distribution of proton positions within the crystal lattice. This inherent disorder contributes to the residual entropy of the clathrate hydrate at low temperatures. While computational studies have explored proton disorder in various clathrate hydrates, specific experimental quantification for tetrachloromethane hydrate remains a specialized area of research.

Stoichiometry of Tetrachloromethane--Water (1/18) Hydrate

The stoichiometry of tetrachloromethane hydrate is often cited as CCl₄·18H₂O, which gives rise to the name Tetrachloromethane--water (1/18). This ratio can be understood by considering the structure of the unit cell and the occupancy of the cages.

The structure II unit cell contains 136 water molecules and a total of 24 cages (16 small 5¹² cages and 8 large 5¹²6⁴ cages). If only the large 5¹²6⁴ cages are occupied by tetrachloromethane molecules and the small cages remain empty, the ratio would be 8 CCl₄ molecules per 136 water molecules. This simplifies to a ratio of 1 CCl₄ for every 17 water molecules (136/8 = 17).

The commonly cited stoichiometry of 1:18 likely reflects a more realistic scenario where the cage occupancy is not perfect, or there is a slight deviation in the ideal structure. The non-stoichiometric nature of clathrates means that the exact ratio can vary depending on the conditions of formation, such as pressure and temperature, which influence the degree of cage filling. Therefore, the 1/18 ratio represents an idealized or average stoichiometry for this particular hydrate.

Thermodynamics of Tetrachloromethane Hydrate Systems

Phase Equilibria and Phase Boundary Determination

The stability of tetrachloromethane hydrate (B1144303) is dictated by the conditions of temperature and pressure at which it can form and coexist with other phases such as liquid water, ice, and vapor.

Experimental investigations are fundamental to determining the precise conditions of hydrate formation and dissociation. For the binary system of tetrachloromethane (CCl4) and water, a number of hydrate phase boundaries have been measured experimentally. These boundaries delineate the regions of stability for various phase combinations, including hydrate-ice-vapor, hydrate-liquid CCl4-vapor, hydrate-water-vapor, hydrate-solid CCl4-liquid CCl4, hydrate-solid CCl4-water, and hydrate-liquid CCl4-water. nih.gov

The decomposition temperature of tetrachloromethane hydrate at atmospheric pressure has been observed to be in the range of 1.40°C to 1.49°C. acs.org It has been noted that the rate of stirring during experiments can influence the apparent decomposition temperature. acs.org Furthermore, studies have shown that tetrachloromethane hydrate is stable in the presence of an excess of either water or tetrachloromethane. acs.org

Table 1: Experimental Data for Phase Boundaries of Tetrachloromethane Hydrate

Temperature (K) Pressure (kPa) Phases in Equilibrium
273.18 4.72 Hydrate-Ice-Water-Vapor
273.71 5.25 Hydrate-Liquid CCl₄-Water-Vapor
273.35 55940 Hydrate-Solid CCl₄-Liquid CCl₄-Water

Data sourced from Shariati, Lameris, and Peters (2015). nih.gov

Quadruple points are invariant points in a phase diagram where four phases coexist in equilibrium. The intersection of different phase boundaries allows for the precise determination of these points. For the tetrachloromethane-water system, three key quadruple points have been identified through experimental measurements nih.gov:

Hydrate–Ice–Water–Vapor (H-I-Lw-V): This point occurs at a temperature of 273.18 K and a pressure of 4.72 kPa.

Hydrate–Liquid CCl₄–Water–Vapor (H-L_CCl4-Lw-V): This quadruple point is found at 273.71 K and 5.25 kPa.

Hydrate–Solid CCl₄–Liquid CCl₄–Water (H-S_CCl4-L_CCl4-Lw): This point is located at a much higher pressure of 55.94 MPa and a temperature of 273.35 K.

The stability of tetrachloromethane hydrate is highly dependent on both pressure and temperature. Generally, an increase in pressure promotes hydrate stability, allowing the hydrate to exist at higher temperatures. Conversely, for a given pressure, there is a maximum temperature above which the hydrate will decompose. Experimental studies have mapped these stability regions up to high pressures, demonstrating the conditions under which the hydrate phase is favored. For instance, the hydrate phase boundary for hydrate-liquid CCl4-water has been measured up to 89.25 MPa. nih.gov The general behavior of gas hydrates shows that at extremely high pressures, the density of the clathrate structure can become lower than that of the gas phase, leading to maxima in the hydrate decomposition curves. researchgate.net

Kinetics and Mechanistic Studies of Tetrachloromethane Hydrate Formation and Dissociation

Nucleation Phenomena in Tetrachloromethane Hydrate (B1144303) Systems

The initiation of hydrate formation, or nucleation, is a critical step governed by factors such as temperature, pressure, and the presence of impurities. This process can occur through two primary pathways: homogeneous and heterogeneous nucleation.

Homogeneous and Heterogeneous Nucleation Pathways

Homogeneous nucleation occurs spontaneously within the bulk of a supersaturated solution, without the influence of foreign particles or surfaces. nih.gov In the context of tetrachloromethane hydrate, this would involve the self-assembly of water and tetrachloromethane molecules into stable hydrate nuclei within the aqueous phase. The "labile cluster hypothesis" suggests that transient, unstable water cages form around guest molecules, and the aggregation of these clusters beyond a critical size leads to spontaneous growth. nih.gov

Heterogeneous nucleation, on the other hand, is initiated on the surface of foreign materials, such as container walls, impurities, or even intentionally added promoters. nih.gov These surfaces can reduce the energy barrier for nucleation, facilitating hydrate formation at less extreme conditions than required for homogeneous nucleation. For tetrachloromethane hydrate, the specific interfaces that promote heterogeneous nucleation have not been extensively documented in readily accessible research.

Molecular dynamics simulations have provided insights into nucleation mechanisms for other hydrate formers, revealing multi-step processes where amorphous solid-like structures may precede the formation of crystalline hydrate. nih.govnih.gov Whether tetrachloromethane hydrate follows a similar pathway of forming an amorphous intermediate is a subject that requires further specific investigation.

Induction Time Analysis

Induction time is the period between the establishment of favorable thermodynamic conditions for hydrate formation and the first detection of stable hydrate crystals. researchgate.net It is a stochastic measure influenced by a variety of factors including the degree of supersaturation, temperature, pressure, and the presence of nucleating agents. For other hydrate systems, studies have shown that induction times can be shortened by increasing the driving force (i.e., higher pressure or lower temperature) or by introducing kinetic promoters. frontiersin.org

Systematic studies detailing the induction times for tetrachloromethane hydrate formation under various conditions are not widely reported. Such data would be crucial for understanding its formation probability and for developing any potential applications or mitigation strategies.

Crystal Growth Kinetics and Rate Studies

Following successful nucleation, the subsequent growth of tetrachloromethane hydrate crystals is governed by the rates of mass and heat transfer.

Measurement of Formation Rates

The rate of hydrate formation is a measure of the mass of hydrate formed per unit time. Experimental determination of formation rates typically involves monitoring the consumption of the guest molecule (tetrachloromethane) or the evolution of heat in a reactor. frontiersin.org For gas hydrates, this is often measured by the pressure drop in a closed system.

Detailed quantitative data on the formation rates of tetrachloromethane hydrate under different thermodynamic conditions and in various experimental setups are scarce in the public domain.

Role of Mass and Heat Transfer Limitations

The growth of hydrate crystals is often limited by the transport of guest molecules to the crystal surface (mass transfer) and the dissipation of the heat of formation away from the crystal (heat transfer). frontiersin.org Initially, the growth may be kinetically controlled, but as a hydrate film forms at the interface between the aqueous and tetrachloromethane phases, it can act as a barrier, slowing down further growth by impeding mass transfer. frontiersin.org Similarly, the exothermic nature of hydrate formation requires efficient heat removal to maintain the local temperature below the equilibrium temperature for hydrate stability. frontiersin.org

Dissociation Kinetics of Tetrachloromethane Hydrates

The dissociation of tetrachloromethane hydrate into water and tetrachloromethane is an endothermic process. The rate of dissociation is primarily dependent on the temperature and pressure of the system relative to the hydrate stability curve. Increasing the temperature or decreasing the pressure beyond the stability point will induce dissociation.

Molecular dynamics simulations on other clathrate hydrates have provided a molecular-level understanding of the dissociation process, including the breakdown of the hydrogen-bonded water cages and the release of guest molecules. nih.gov The kinetics of dissociation can also be influenced by the rate of heat input to the system.

Specific kinetic models and experimental data for the dissociation of tetrachloromethane hydrate are not extensively covered in the available literature, which is a notable gap in the broader field of clathrate hydrate research.

Intermolecular Interactions and Guest Dynamics Within Tetrachloromethane Clathrates

Host-Guest Interaction Energies and Forces

The stability and structure of tetrachloromethane clathrates are dictated by the energetic interplay between the tetrachloromethane guest and the surrounding water molecules of the host lattice. These interactions are primarily non-covalent in nature.

Nature of Van der Waals Interactions

The predominant stabilizing forces in tetrachloromethane clathrates are Van der Waals interactions. escholarship.orgrsc.orglsbu.ac.uk These are weak, non-specific interactions that arise from temporary fluctuations in electron density, leading to induced dipoles. Given that tetrachloromethane is a non-polar molecule, these dispersive forces are the critical component of the guest-host attraction, preventing the collapse of the water cages. lsbu.ac.uk The interaction involves the collective attraction between the tetrachloromethane molecule and the numerous water molecules forming the cage walls. While direct experimental quantification of the Van der Waals energy specifically for the CCl₄-water clathrate is not extensively documented, studies on analogous systems with guest molecules like methane (B114726) and carbon dioxide reveal that these interactions are on the order of several kilocalories per mole. uniovi.esmdpi.com

Perturbation of the Host Framework upon Guest Enclathration

The inclusion of a guest molecule like tetrachloromethane within a water cage inevitably leads to a perturbation of the host lattice. The size and shape of the guest molecule influence the dimensions and stability of the surrounding water cage. Powder X-ray diffraction measurements on various type H clathrates have shown that an increase in the volume of the large-molecule guest leads to an increase in the unit cell volume. nih.gov Specifically, the presence of a large guest molecule tends to cause an increase in the a-axis direction of the unit cell with a slight decrease in the c-axis direction. nih.gov

Computational studies on other clathrate systems, such as those containing carbon dioxide, have shown that the encapsulation of a guest molecule can lead to a slight reduction in the lattice parameter due to the attractive guest-host interactions. mdpi.com The distortion of the host lattice is a balance between the repulsive forces that prevent the collapse of the cage and the attractive forces between the guest and the host. The magnitude of this perturbation is dependent on the specific guest-host pairing. For instance, in CO₂ clathrates, the presence of the guest molecule leads to cage distortions that are significantly larger than in the empty clathrate. mdpi.com While specific quantitative data for tetrachloromethane-induced lattice distortion is sparse, it is expected to follow similar principles, with the bulky nature of the CCl₄ molecule influencing the local geometry of the water cages.

Dynamics of Encapsulated Tetrachloromethane Molecules

Confined within the water cages, the tetrachloromethane molecule exhibits a range of dynamic motions, including translations and rotations. These motions are not free but are hindered by the interactions with the host lattice.

Rotational and Translational Motions within Cages

The encapsulated tetrachloromethane molecule is not static but possesses both rotational and translational freedom within the confines of its cage. escholarship.org The translational motion, often referred to as "rattling," involves the movement of the center of mass of the CCl₄ molecule within the cage. The rotational motion describes the reorientation of the molecule about its center of mass.

Studies on the dynamics of water in a carbon tetrachloride solution indicate that the motion of monomeric water is anisotropic, with an average rotational correlation time of 91 femtoseconds for the oxygen position vector at 291 K. nih.gov While this is not a direct measurement within a clathrate, it provides insight into the timescale of rotational motion in a CCl₄ environment. Within the more constrained environment of a clathrate cage, these motions are expected to be more hindered. The potential energy surface within the cage is not flat, featuring energy minima and barriers that dictate the preferred orientations and pathways for motion. researchgate.net

Dynamic PropertyDescriptionInfluencing Factors
Translational Motion "Rattling" of the guest molecule's center of mass within the cage.Cage size and shape, guest-host interaction strength.
Rotational Motion Reorientation of the guest molecule about its center of mass.Anisotropy of the cage potential, guest molecule shape, guest-host interactions.

Analysis of Hindered Rotation

The rotation of the tetrachloromethane molecule within the clathrate cage is not free but is hindered by the anisotropic potential energy surface created by the host water molecules. aps.org The molecule will preferentially reside in orientations that minimize its interaction energy with the cage. To move between these preferred orientations, the molecule must overcome an energy barrier.

Inter-Guest Interactions within Adjacent Cavities

Due to the symmetrical and non-polar nature of the tetrachloromethane molecule, these inter-guest interactions are expected to be largely dispersive. The distance between the centers of adjacent large cages in sII hydrates is a key parameter determining the strength of these interactions. Molecular dynamics simulations and diffraction studies on various clathrate systems provide insights into the nature of these non-bonding interactions. In the context of mixed-guest clathrates, such as Xe/CCl₄ hydrates, it has been observed that the presence of one guest can influence the behavior and orientation of another, highlighting the role of the collective guest environment.

Research into the specific interactions between CCl₄ molecules in adjacent cages of a pure tetrachloromethane-water clathrate is limited. However, studies on other guest molecules in sII hydrates can provide a qualitative understanding. For instance, investigations into mixed gas hydrates have shown that guest-guest interactions, both direct and those mediated by the host lattice, are significant phenomena. These interactions can lead to correlated motions and orientations of the guest molecules.

Detailed quantitative data on the interaction energies and specific spatial arrangements between CCl₄ molecules in adjacent cages of a water clathrate are not extensively available in the current body of scientific literature. Computational modeling, such as molecular dynamics simulations, would be the most likely source for such data, which could elucidate the potential energy landscape as a function of the relative orientation and distance of two CCl₄ molecules in neighboring cages. Such studies would be invaluable for a complete understanding of the physicochemical properties of tetrachloromethane clathrates.

Advanced Spectroscopic and Characterization Methodologies for Tetrachloromethane Hydrate Studies

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the crystalline structure of materials. In the context of tetrachloromethane hydrate (B1144303), both single crystal and powder XRD methods are employed to determine the arrangement of water and guest molecules.

Single Crystal and Powder X-ray Diffraction

Single crystal X-ray diffraction offers the most detailed structural information, providing precise atomic coordinates and bond parameters. wpmucdn.comnih.gov This technique is instrumental in identifying the specific cage structures and the occupancy of tetrachloromethane within these cages. For instance, single crystal studies can reveal the exact location and orientation of the guest molecule within the host lattice, offering insights into the nature of the intermolecular forces at play. acs.org

Powder X-ray diffraction (PXRD), on the other hand, is valuable for phase identification and for studying polycrystalline samples. researchgate.netnih.gov While it provides less detailed structural information compared to single crystal XRD, PXRD is often more practical, especially when large single crystals are difficult to grow. nih.gov Rietveld refinement of PXRD data can still yield valuable information about lattice parameters and phase purity. researchgate.net The diffraction pattern of a clathrate hydrate is distinct from that of ice, allowing for clear identification of hydrate formation. researchgate.net

TechniqueInformation ObtainedSample TypeKey Advantages
Single Crystal XRDPrecise atomic coordinates, bond lengths and angles, guest orientation, cage occupancy. wpmucdn.comnih.govSingle crystal (typically >0.1 mm). msu.eduProvides the most detailed and unambiguous structural information. wpmucdn.com
Powder XRDLattice parameters, phase identification, crystal system, estimation of crystallite size. researchgate.netnih.govPolycrystalline powder. nih.govApplicable to a wider range of samples, useful for routine analysis and phase monitoring. nih.govresearchgate.net

Temperature and Pressure Dependent Diffraction Studies

Studying the effects of temperature and pressure on the crystal structure of tetrachloromethane hydrate provides critical information about its stability and phase behavior. High-pressure X-ray diffraction studies can reveal structural transitions, such as volume collapse or amorphization, under compression. aps.org These studies are crucial for understanding the limits of the hydrate's stability and the nature of host-guest interactions under extreme conditions. acs.org

Temperature-dependent diffraction studies are equally important for mapping out the phase diagram of the hydrate. By monitoring changes in the diffraction pattern as a function of temperature, researchers can identify melting points, decomposition temperatures, and any temperature-induced phase transitions. wikipedia.org This information is vital for applications where the hydrate might be subjected to varying thermal environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment and dynamics of atoms within a material. For tetrachloromethane hydrate, both solid-state NMR and specialized techniques like Xenon-129 NMR provide unique insights.

Solid-State NMR (SSNMR) for Structural Elucidation (e.g., Chlorine-35 NQR)

Solid-state NMR (SSNMR) is particularly well-suited for studying the structure and dynamics of solid materials like clathrate hydrates. mdpi.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei and provide information about the local chemical environment. Temperature-dependent SSNMR studies can reveal changes in molecular motion and hydrogen bonding within the hydrate structure. acs.org

Chlorine-35 Nuclear Quadrupole Resonance (NQR) is a specialized NMR technique that is highly sensitive to the electric field gradient around the chlorine nucleus. Since tetrachloromethane contains four chlorine atoms, ³⁵Cl NQR can provide detailed information about the orientation and dynamics of the guest molecule within the water cage. Any distortion of the tetrahedral symmetry of the CCl₄ molecule due to interactions with the host lattice will be reflected in the NQR spectrum.

Xenon-129 NMR for Cage Characterization in Mixed Systems

¹²⁹Xe NMR spectroscopy is a highly sensitive probe for characterizing the void spaces in materials, including the cages of clathrate hydrates. rsc.orghuji.ac.il The chemical shift of the xenon atom is extremely sensitive to its local environment, making it an excellent tool for distinguishing between different cage types (e.g., small and large cages in structure I or II hydrates). rsc.orgberkeley.eduresearchgate.net

In mixed-gas hydrates containing tetrachloromethane and a help gas like xenon, ¹²⁹Xe NMR can be used to determine the distribution of the help gas among the different cages. osti.gov This information is crucial for understanding the formation and stability of mixed hydrates. The technique can also be used to study the kinetics of hydrate formation and decomposition. berkeley.edu The use of hyperpolarized ¹²⁹Xe can significantly enhance the NMR signal, allowing for the study of systems with low xenon concentrations or for monitoring rapid processes. nih.govmdpi.com

NMR TechniqueNucleus ProbedInformation ObtainedApplication to Tetrachloromethane Hydrate
Solid-State NMR (SSNMR)¹H, ¹³CLocal chemical environment, molecular dynamics, hydrogen bonding. mdpi.comacs.orgCharacterizing the water lattice and guest-host interactions.
Chlorine-35 NQR³⁵ClGuest molecule orientation and dynamics, symmetry of the guest environment.Probing the behavior of the tetrachloromethane molecule within the cage.
Xenon-129 NMR¹²⁹XeCage size and occupancy, kinetics of formation/decomposition. rsc.orgberkeley.eduCharacterizing the cage structure in mixed hydrates with xenon as a help gas. osti.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are sensitive to the molecular structure, bonding, and intermolecular interactions, making them valuable for studying tetrachloromethane hydrate.

The Raman spectrum of tetrachloromethane exhibits distinct peaks corresponding to its fundamental vibrational modes. sphinxsai.comresearchgate.netresearchgate.net When tetrachloromethane is encapsulated within a hydrate cage, the positions and widths of these peaks can shift, providing information about the guest-host interactions and the confinement effect of the cage. walisongo.ac.id For example, the symmetric stretching mode (ν₁) of CCl₄ is particularly sensitive to its environment. semanticscholar.org

Infrared spectroscopy is complementary to Raman spectroscopy and is especially sensitive to polar functional groups. nist.govsigmaaldrich.com In the context of tetrachloromethane hydrate, IR spectroscopy can be used to study the O-H stretching vibrations of the water molecules in the host lattice. researchgate.netresearchgate.net Changes in the IR spectrum of the water lattice upon hydrate formation can provide insights into the hydrogen bonding network and its perturbation by the guest molecule. researchgate.net

Vibrational ModeTetrachloromethane (Liquid) Raman Shift (cm⁻¹)Tetrachloromethane (Liquid) IR ActivityInformation from Hydrate Studies
ν₁ (A₁) - Symmetric Stretch~462. sphinxsai.comInactiveSensitive to guest-host interactions and confinement. walisongo.ac.idsemanticscholar.org
ν₂ (E) - Bending~221. sphinxsai.comInactiveCan provide information on the symmetry of the guest's environment.
ν₃ (F₂) - Asymmetric Stretch~762, ~791. sphinxsai.comActive. researchgate.netShifts can indicate changes in molecular symmetry and interactions.
ν₄ (F₂) - Bending~317. sphinxsai.comActive. researchgate.netCan be influenced by the cage environment.

Raman Spectroscopy for Structure Identification and Cage Occupancy

Raman spectroscopy is a powerful, non-destructive technique used to analyze the structural details of clathrate hydrates. nih.gov It provides information on the molecular vibrations of both the guest (tetrachloromethane) and host (water) molecules, which is crucial for identifying the hydrate structure and determining the distribution of guest molecules within the water cages. mdpi.com

When a tetrachloromethane molecule is encapsulated within a hydrate cage, its vibrational modes are influenced by the interactions with the surrounding water molecules. This results in a shift in the Raman scattering frequencies compared to those of free tetrachloromethane. mdpi.com The magnitude of this shift depends on the size and shape of the cage, allowing researchers to distinguish between tetrachloromethane molecules residing in different types of cages (e.g., small vs. large cages in a given hydrate structure). nih.gov

The intensity of a Raman peak is proportional to the number of scattering molecules. mdpi.com Therefore, by analyzing the relative areas of the peaks corresponding to tetrachloromethane in different cages, the cage occupancy can be quantified. This parameter is vital for understanding the stoichiometry and stability of the hydrate structure. mdpi.com For instance, in situ Raman spectroscopy has been effectively used to measure natural gas hydrates on the seafloor, determining their composition and cage occupancy ratios with minimal sample disturbance.

Table 1: Illustrative Raman Shifts for Tetrachloromethane (CCl₄) Vibrational Modes This table provides hypothetical data to illustrate the expected shifts in Raman frequencies for CCl₄ when it is encapsulated within a clathrate hydrate structure compared to its free state. Actual values can vary based on experimental conditions.

Vibrational ModeFrequency in Gas/Liquid Phase (cm⁻¹)Frequency in Small Cage (cm⁻¹)Frequency in Large Cage (cm⁻¹)Information Gained
Symmetric Stretch (ν₁)~459Slightly higher (e.g., ~462)Slightly lower (e.g., ~458)Cage environment and host-guest interaction strength
Degenerate Stretch (ν₃)~775Splitting and shifting observedSplitting and shifting observedSymmetry of the cage and guest confinement

Infrared Spectroscopy for Hydrogen Bonding and Intermolecular Interactions

Infrared (IR) spectroscopy is a primary tool for investigating the hydrogen-bonded network of the water lattice in tetrachloromethane hydrate. nih.gov The vibrational frequencies of the O-H bonds in water are highly sensitive to their environment. The formation of hydrogen bonds in the clathrate structure significantly alters the IR spectrum compared to that of liquid water or ice. youtube.com

Key observations from IR spectroscopy include:

Red Shift and Broadening: In the hydrate lattice, water molecules are engaged in a structured, three-dimensional hydrogen-bonded network. This causes the O-H stretching band to shift to a lower frequency (a "red shift") and broaden significantly compared to non-hydrogen-bonded O-H groups. nih.gov The characteristics of this band provide insight into the strength and order of the hydrogen bonds within the host lattice.

Intermolecular Interactions: While tetrachloromethane does not form hydrogen bonds, its presence within the cages influences the water lattice through van der Waals forces. These subtle intermolecular interactions can cause further shifts in the O-H vibrational frequencies, providing information on the host-guest coupling. nih.gov

Table 2: Typical O-H Stretching Frequencies in Different Water Environments This table shows representative frequency ranges for the O-H stretching vibration, highlighting the effect of hydrogen bonding as detected by IR spectroscopy.

EnvironmentApproximate O-H Stretching Frequency (cm⁻¹)Characteristics
Gas Phase (isolated H₂O)3657 - 3756Sharp, distinct peaks
Liquid Water3200 - 3600Very broad band due to disordered hydrogen bonds
Ice (Ih)~3220Broad, strong band indicating ordered hydrogen bonds
Clathrate Hydrate3100 - 3400Broad band, with features distinct from ice, reflecting the specific cage structure

Other Advanced Characterization Techniques for Clathrates

Beyond Raman and IR spectroscopy, a suite of other advanced methods is employed to gain a comprehensive understanding of tetrachloromethane hydrate.

Molecular Spectroscopic Techniques

Other molecular spectroscopic techniques provide complementary information about the structure and guest distribution in clathrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is exceptionally useful for characterizing clathrate hydrates. nih.gov By using ¹³C NMR, one can directly probe the encapsulated tetrachloromethane molecules. The chemical shift of the carbon atom is sensitive to its local electronic environment, which differs between the small and large cages of the hydrate structure. This allows for an unambiguous determination of guest distribution and cage occupancy. capes.gov.br

X-ray Diffraction (XRD): XRD is the definitive method for determining the crystal structure of the hydrate. researchgate.net By analyzing the diffraction pattern of a powdered or single-crystal sample, the unit cell dimensions and crystal system (e.g., structure I, structure II) can be identified. nih.gov This structural information is fundamental for interpreting data from other spectroscopic techniques.

Table 3: Summary of Advanced Molecular Spectroscopic Techniques for Clathrate Characterization

TechniqueInformation ProvidedRelevance to Tetrachloromethane Hydrate
¹³C Solid-State NMRGuest molecule identity, cage occupancy, guest distribution, local environment. nih.govDirectly probes the CCl₄ guest, distinguishing between molecules in different cages.
Powder/Single-Crystal XRDCrystal structure type (sI, sII, etc.), lattice parameters, host lattice geometry. researchgate.netProvides the fundamental crystal framework of the CCl₄ hydrate.

In-Situ and Operando Characterization Strategies

To understand the dynamic processes of hydrate formation and dissociation, researchers utilize in-situ and operando characterization methods. These techniques monitor the material in real-time under controlled, non-ambient conditions (e.g., varying temperature and pressure). researchgate.netnih.gov This approach contrasts with ex-situ methods, where the sample is analyzed after the process, risking alteration of its properties. rsc.org

In-Situ Raman/IR Spectroscopy: By placing a sample in a high-pressure, low-temperature cell, Raman or IR spectra can be collected as conditions are changed. This allows for real-time tracking of the appearance of hydrate-specific peaks, providing kinetic data on the rate of formation or dissociation.

In-Situ XRD: Similarly, XRD patterns can be recorded continuously to monitor the evolution of the crystalline hydrate phase from amorphous ice or liquid water. This provides crucial information on the structural pathways and transition states involved in hydrate formation and decomposition. researchgate.net

The ability to observe these changes as they happen provides invaluable insights into the mechanisms, kinetics, and stability of tetrachloromethane hydrate.

Table 4: Advantages of In-Situ/Operando Characterization

AdvantageDescription
Real-Time MonitoringCaptures dynamic information about formation/dissociation processes as they occur. rsc.org
Mechanistic InsightHelps to identify intermediate species and transition states that are not stable under ambient conditions.
Kinetic DataAllows for the measurement of reaction rates under relevant process conditions.
Avoids ArtifactsEliminates potential sample changes or contamination that can occur during transfer in ex-situ measurements. rsc.org

Computational and Theoretical Investigations of Tetrachloromethane Hydrates

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic evolution over time. This method is particularly well-suited for studying the kinetics of hydrate (B1144303) formation and dissociation, as well as the transport properties of guest molecules within the hydrate lattice.

Simulation of Hydrate Formation and Dissociation Processes

MD simulations have been instrumental in understanding the fundamental steps of clathrate hydrate nucleation and growth. General hypotheses of hydrate formation, such as the "labile cluster hypothesis" and the "local structuring hypothesis," have been explored through simulations of various guest molecules. These simulations suggest that guest molecules induce local ordering of water molecules into cage-like structures, which then agglomerate to form a solid hydrate phase. The dissociation process is also studied using MD, often by simulating conditions outside the hydrate stability zone (e.g., increased temperature or decreased pressure). These simulations can reveal the mechanisms of lattice breakdown and the release of guest molecules. mdpi.comgfz-potsdam.de

For methane (B114726) hydrates, a well-studied analogue, MD simulations have shown that dissociation can be initiated at the hydrate surface. gfz-potsdam.de The process can sometimes exhibit a "self-preservation" effect at temperatures below the freezing point of water, where an initial layer of dissociated water can form an ice-like barrier, slowing further decomposition. gfz-potsdam.de While direct MD simulation studies on the formation and dissociation of tetrachloromethane hydrate are not extensively available in the literature, the general principles observed for other clathrate hydrates are expected to apply. The larger size of the tetrachloromethane molecule compared to methane would likely influence the specific kinetics and mechanisms of its hydrate formation and dissociation.

Guest Transport and Diffusion Studies

The transport of guest molecules within the clathrate hydrate lattice is a crucial aspect of their stability and potential applications. MD simulations are a primary tool for investigating the diffusion of guest molecules from one cage to another. This process is generally considered to be a rare event, as it requires the distortion or breaking of hydrogen bonds in the water lattice to allow the passage of the guest molecule.

Studies on other guest molecules, such as methane and hydrogen, have shown that guest diffusion can be influenced by factors like temperature, pressure, and the presence of defects in the hydrate lattice. nih.govnih.gov For instance, quantum mechanics simulations have suggested that methane molecules prefer to escape from ice cages through the hexagonal faces at low temperatures. nih.gov The diffusion barrier can be significantly affected by the electrostatic interactions between the guest and the water molecules. nih.gov

Direct experimental observation of cage-to-cage diffusion is challenging, making computational studies even more critical. While specific MD simulation data on the transport and diffusion of tetrachloromethane within its hydrate structure is limited, it is anticipated that due to its larger molecular size, the diffusion coefficient of tetrachloromethane would be significantly lower than that of smaller guest molecules like methane. The specific pathways and energy barriers for tetrachloromethane diffusion would be a valuable area for future computational investigation.

Development and Evaluation of Water Models and Force Fields

The accuracy of MD simulations of clathrate hydrates is highly dependent on the quality of the underlying molecular models, known as force fields. A force field is a set of parameters that describes the potential energy of a system as a function of the positions of its atoms. It includes terms for bonded interactions (bond stretching, angle bending, and torsions) and non-bonded interactions (van der Waals and electrostatic forces). mdpi.com

For hydrate simulations, both the water model and the force field for the guest molecule are critical. Several water models have been developed and are commonly used in simulations, including the three-site SPC/E (Extended Simple Point Charge) and TIP3P (Transferable Intermolecular Potential with 3 Points) models, and the four-site TIP4P model and its variants like TIP4P/2005 and TIP4P/Ice. mdpi.comwikipedia.org The choice of water model can significantly impact the simulated properties, such as density, diffusion, and phase behavior. wikipedia.org For instance, the TIP4P/Ice model has been specifically parameterized to better reproduce the properties of ice, making it a suitable candidate for hydrate simulations. nih.gov

The development of an accurate force field for tetrachloromethane is essential for reliable simulations of its hydrate. Ab initio quantum mechanical calculations can be used to derive force field parameters by computing the interaction potentials between molecules. A four-site force field for liquid carbon tetrachloride has been developed based on MP2 (Møller-Plesset perturbation theory) calculations. researchgate.netnih.gov This force field has shown good agreement with experimental data for properties like radial distribution functions and self-diffusion coefficients in the liquid state. nih.gov Such a force field, combined with a suitable water model, would provide a robust framework for MD simulations of tetrachloromethane hydrate. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) is another commonly used force field for organic molecules that could be parameterized for tetrachloromethane. mdpi.com

| TIP4P/Ice | 4 | Parameterized to better reproduce the properties of ice phases. nih.gov |

Monte Carlo (MC) Simulations

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of clathrate hydrates, MC methods are particularly powerful for studying thermodynamic properties, such as phase equilibria, cage occupancy, and adsorption energies.

Determination of Thermodynamic Occupancy Limits

A key factor in the stability of a clathrate hydrate is the extent to which the guest molecules occupy the available cages in the water lattice. Grand Canonical Monte Carlo (GCMC) simulations are well-suited for determining the thermodynamic occupancy limits of guest molecules in clathrate hydrates. In a GCMC simulation, the system is in contact with a reservoir of particles at a fixed chemical potential, temperature, and volume, allowing for the direct calculation of the average number of guest molecules in the hydrate cages under given thermodynamic conditions.

Studies on other clathrate systems have provided valuable insights into cage occupancy. For instance, simulations of hydrogen clathrates have examined the possibility of multiple occupancy, where more than one guest molecule resides in a single cage. nih.gov For argon clathrates, it has been shown that double occupancy of the large cages can become significant at high pressures. nih.govokayama-u.ac.jp The van der Waals and Platteeuw theory, a foundational statistical mechanical model for clathrate hydrates, has been extended to account for multiple occupancy. nih.govokayama-u.ac.jp

Table 2: Representative Cage Occupancy Data from Simulations of Other Hydrates

Guest Molecule Hydrate Structure Cage Type Occupancy Conditions (T, P) Reference
Hydrogen (H₂) sII Small (5¹²) ~2.0 250 K, 2000 bar nih.gov
Hydrogen (H₂) sII Large (5¹²6⁴) ~3.96 250 K, 2000 bar nih.gov

Calculation of Guest Adsorption Energies and Free Energies

For example, the Gibbs free energy of binary sH hydrogen clathrates with various promoter molecules has been calculated using Monte Carlo simulations to determine their stabilizing effect. ru.nl These simulations were conducted over a range of pressures and temperatures to investigate the influence of molecular properties like dipole moment and size on the thermodynamic stability of the hydrate. ru.nl

The calculation of guest adsorption energies provides a direct measure of the strength of the interaction between the guest molecule and the surrounding water cage. These energies can be computed by performing MC simulations of the guest molecule within a fixed water lattice and calculating the average interaction energy.

Although specific calculations for the adsorption energy and free energy of tetrachloromethane in its hydrate are not widely published, the established Monte Carlo methodologies provide a clear path for such investigations. These calculations would be invaluable for quantitatively assessing the stability of tetrachloromethane hydrate and for comparing its stability with that of other clathrate hydrates.

Quantum Chemical Calculations of Tetrachloromethane Hydrates

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the properties of clathrate hydrates at a molecular level. These computational techniques provide detailed insights into the energetic, structural, and spectroscopic characteristics of host-guest systems, such as tetrachloromethane enclathrated within a water ice lattice. While specific studies focusing exclusively on the "Tetrachloromethane--water (1/18)" stoichiometry are limited, a wealth of information from related computational studies on chloromethanes and their interactions with water can be extrapolated to understand the fundamental aspects of this specific hydrate.

Elucidation of Host-Guest Interaction Energies and Electronic Structures

The stability of a clathrate hydrate is intrinsically linked to the interaction energy between the guest molecule and the host water cage. Quantum chemical calculations are pivotal in quantifying these interactions, which are primarily non-covalent in nature.

Host-Guest Interaction Energies:

DFT methods, particularly those augmented with dispersion corrections (e.g., B3LYP-D3), have been shown to provide an excellent description of the hydrogen-bonding interactions between water molecules, which is crucial for accurately modeling the hydrate lattice. acs.orgnih.gov The interaction energy between a guest molecule like tetrachloromethane and the surrounding water cage is a composite of electrostatic, dispersion, and induction forces.

For chloromethanes, including tetrachloromethane (CCl₄), the electrostatic potential on the surface of the molecule is a key determinant of its interaction with the polar water molecules of the hydrate cage. Ab initio calculations at the MP2/6-311G++(2d,2p) level reveal a significant feature known as a "σ-hole" on the chlorine atoms of CCl₄. jussieu.fr This is a region of positive electrostatic potential on the outermost portion of the chlorine atom, along the C-Cl bond axis, which can engage in favorable electrostatic interactions with the lone pairs of the oxygen atoms in the water molecules of the cage.

The table below presents ab initio molecular electrostatic potential surface values calculated for a series of chloromethanes, illustrating the presence of these positive potential regions.

MoleculeElectrostatic Potential Range (kcal/mol)
CH₃Cl-5.02 to +5.02
CH₂Cl₂-5.02 to +12.55
CHCl₃<−12.55 to >12.55
CCl₄<−12.55 to >12.55

The coloring scheme for the electrostatic potential is as follows: red (<−12.55 kcal/mol), yellow (−5.02 kcal/mol), green (0 kcal/mol), light blue (5.02 kcal/mol), and blue (>12.55 kcal/mol). jussieu.fr

Electronic Structures:

The electronic structure of the host-guest system determines the nature and strength of their interactions. Ab initio molecular dynamics simulations of the water-carbon tetrachloride liquid-liquid interface, while not a clathrate, provide insights into the electronic perturbations upon interaction. researchgate.net These studies show that the primary interactions involve the chlorine atoms of CCl₄ and the hydrogen and oxygen atoms of water. The formation of the host-guest complex involves a subtle charge redistribution, which can be analyzed using methods like Natural Bond Orbital (NBO) analysis to quantify charge transfer and orbital interactions. The σ-hole on the chlorine atoms of tetrachloromethane plays a significant role in dictating the orientation and strength of the interaction with the water molecules forming the cage. jussieu.fr

Prediction of Structural Stability and Phase Transitions

Computational methods are also employed to predict the structural stability of different clathrate hydrate forms and to investigate potential phase transitions under varying conditions of temperature and pressure.

Structural Stability:

The stability of a particular clathrate structure with an encapsulated guest is determined by the guest's size and shape relative to the host cage dimensions, as well as the strength of the host-guest interactions. For a molecule like tetrachloromethane, its relatively large size would influence the type of hydrate structure it forms. Theoretical studies on the prediction of crystal structures often utilize force fields derived from or benchmarked against electronic structure calculations to explore the potential energy landscape of different polymorphs and clathrates. soton.ac.uk The relative energies of different cage structures (e.g., 5¹², 5¹²6², 5¹²6⁴) containing a tetrachloromethane molecule can be calculated to predict the most stable configuration.

Phase Transitions:

Modeling of Spectroscopic Signatures

Computational modeling of spectroscopic signatures, such as Raman and Infrared (IR) spectra, provides a powerful means to interpret experimental data and to gain a deeper understanding of the molecular environment within the clathrate cage.

Modeling Approach:

The vibrational frequencies of the guest molecule and the host lattice are sensitive to the intermolecular interactions within the clathrate. DFT calculations are commonly used to compute the harmonic vibrational frequencies of the encapsulated guest molecule. The shifts in these frequencies relative to the gas-phase molecule provide a direct probe of the host-guest interactions. More advanced techniques can also account for anharmonic effects and the dynamic nature of the host lattice.

Spectroscopic Insights:

Ab initio molecular dynamics simulations of the water-carbon tetrachloride interface have been used to compute the vibrational power spectra of both water and CCl₄ molecules. researchgate.net These simulations show that the vibrational modes of water molecules at the interface are perturbed by the presence of CCl₄. Similarly, the vibrational modes of the CCl₄ molecule would be affected by the confining environment of the water cage in a hydrate structure.

The table below shows the calculated and experimental vibrational frequencies for pure liquid CCl₄, which serve as a benchmark for understanding the shifts that would occur upon encapsulation in a hydrate cage.

Vibrational ModeSymmetryCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
ν₁ (symmetric stretch)A₁463459
ν₂ (bending)E218217
ν₃ (asymmetric stretch)F₂792768, 791 (Fermi resonance)
ν₄ (bending)F₂314314

By comparing the calculated spectra of CCl₄ within a model hydrate cage to these reference values and to experimental spectra of the hydrate, researchers can validate their theoretical models and gain detailed insights into the nature of the host-guest interactions and the local structure of the clathrate.

Emerging Theoretical Frameworks and Future Research Directions

Advancements in Statistical Thermodynamic Modeling

The foundation of thermodynamic modeling for clathrate hydrates was established by van der Waals and Platteeuw (vdW-P) in 1959. nsf.gov This model is based on statistical mechanics and provides a framework for calculating the conditions of hydrate (B1144303) stability. nsf.gov The vdW-P theory treats the hydrate as a solution where water molecules form a host lattice of cages, and guest molecules, such as tetrachloromethane, are enclosed within these cages. nih.govnih.gov The stability of the clathrate is determined by the interactions between the guest molecules and the water molecules forming the cage walls, which are primarily dispersive in nature. nih.gov

Recent advancements have focused on refining and extending the classical vdW-P model. nsf.gov These include coupling the vdW-P model with various equations of state to more accurately predict phase equilibria, especially in the presence of other substances. nsf.gov Researchers are also developing thermodynamic models that account for the influence of porous media, which is critical for understanding hydrate behavior in natural environments. researchgate.net These models incorporate factors like capillary forces and pore size distribution to predict how the stability conditions of clathrates shift in confinement. researchgate.net

Furthermore, modern computational chemistry, including first-principles quantum mechanics calculations, is being used to determine the interaction potentials between guest and host molecules with greater accuracy. nih.gov This allows for more precise parameterization of the statistical thermodynamics models, leading to better predictions of hydrate properties, such as cage occupancy and dissociation pressures. nih.gov The goal of these advancements is to create predictive models that can reliably forecast the behavior of specific hydrates like tetrachloromethane hydrate under a wide range of temperature and pressure conditions.

Table 1: Key Components of Statistical Thermodynamic Models for Clathrate Hydrates

ComponentDescriptionRelevance to Tetrachloromethane Hydrate
Host Lattice The crystalline framework of hydrogen-bonded water molecules. For tetrachloromethane, this is typically a structure I (sI) or structure II (sII) lattice.The specific crystal structure determines the size and shape of the available cages for tetrachloromethane molecules.
Guest Molecule The molecule encapsulated within the water cages (Tetrachloromethane).The size, shape, and properties of the tetrachloromethane molecule influence which cage it can occupy and the overall stability of the hydrate.
Langmuir Constant Describes the fractional occupancy of a cage by a guest molecule as a function of temperature and the interaction potential.This constant is calculated to quantify the filling of cages by tetrachloromethane, which is essential for determining the hydrate's composition and stability.
Cell Potential Represents the potential energy of interaction between a single guest molecule and the surrounding water molecules of the cage.Accurate calculation of this potential is crucial for determining the thermodynamic stability of tetrachloromethane hydrate.
Free Energy Minimization The principle that the stable phase (hydrate, ice, or liquid water/gas) is the one with the lowest Gibbs free energy at a given temperature and pressure.This principle is used to predict the pressure-temperature phase diagram for the tetrachloromethane-water system.

This table provides a simplified overview of the core concepts in statistical thermodynamic modeling of clathrate hydrates.

Multiscale Modeling Approaches for Comprehensive Clathrate Hydrate Understanding

To fully understand the behavior of clathrate hydrates from their formation to their macroscopic properties, researchers are increasingly turning to multiscale modeling. aip.org This approach bridges the gap between different length and time scales, from the molecular level to the bulk material. aip.orgacs.org Understanding the dynamics across these scales is critical for applications ranging from carbon sequestration to flow assurance in pipelines. aip.orgucl.ac.uk

The multiscale framework for clathrate hydrates can be broken down into several levels:

Microscale (Molecular Level): At this fundamental level, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the molecular ordering and interactions that lead to the formation of the hydrate crystal structure. aip.org These simulations provide insights into nucleation, the stability of the crystal lattice, and the occupancy of cages by guest molecules like tetrachloromethane. aip.org They also help in calculating fundamental thermodynamic properties like free energies. aip.org

Mesoscale: This intermediate scale focuses on how molecular ordering gives rise to larger structures, such as the porous patterns observed in hydrate formation. aip.org Phase-field models and crystallization-diffusion models are employed here to predict how crystals grow and how pores within the hydrate structure may seal over time. aip.org For systems involving immiscible phases like oil and water, this scale examines how hydrates form at interfaces and how the properties of the initial hydrate layer affect particle agglomeration. researchgate.net

Macroscale: At the largest scale, the focus is on the bulk properties and behavior of the hydrate, such as transport phenomena (heat and mass transfer) and the mechanical properties of hydrate-bearing sediments or slurries. aip.orgresearchgate.net Continuum models, informed by data from the smaller scales, are used to predict how the system will behave in real-world applications. aip.org

A key challenge in multiscale modeling is the effective coupling between these different scales. aip.org For instance, the free energies and growth velocities calculated at the molecular scale are used as inputs for mesoscale models, which in turn inform the transport phenomena modeled at the macroscale. aip.org This integrated approach is essential for predicting complex behaviors like the agglomeration of hydrate particles in pipelines, a process influenced by factors ranging from the microscopic surface properties of the hydrate to the macroscopic flow conditions. acs.orgacs.org

Table 2: Scales and Methods in Multiscale Modeling of Clathrate Hydrates

ScaleTypical LengthPhenomenaModeling Techniques
Microscale Angstroms to NanometersMolecular ordering, nucleation, cage occupancy, guest-host interactions.Molecular Dynamics (MD), Monte Carlo (MC), Quantum Mechanics.
Mesoscale Nanometers to MicrometersCrystal growth, pore formation and sealing, particle morphology, agglomeration.Phase-Field Models, Crystallization Laws, Population Balance Models.
Macroscale Micrometers to MetersTransport phenomena, slurry flow, mechanical stability, deposition.Computational Fluid Dynamics (CFD), Continuum Mechanics.

This table illustrates the different levels of analysis in a multiscale modeling approach for clathrate hydrates.

Future Avenues in Fundamental Tetrachloromethane Hydrate Research

While significant progress has been made, several fundamental questions and research directions remain for tetrachloromethane hydrate. Future research is poised to build upon emerging theoretical frameworks and experimental capabilities to gain a more complete understanding of this specific clathrate hydrate.

One primary area for future work is the acquisition of more detailed experimental data. While the decomposition temperature of tetrachloromethane hydrate at atmospheric pressure has been investigated, showing a range between 1.40°C and 1.49°C, more comprehensive phase equilibrium data over a wider range of pressures and temperatures are needed. okstate.edu This data is essential for validating and refining the advanced thermodynamic and multiscale models currently under development.

Future research will likely focus on the kinetics of tetrachloromethane hydrate formation and dissociation. Understanding the rates of these processes is just as important as knowing the equilibrium stability conditions, particularly for any potential technological application. Molecular simulations can probe the nucleation mechanisms, while laboratory experiments can measure crystal growth rates under various conditions. scispace.com

The unique properties of tetrachloromethane as a guest molecule also warrant further investigation. Its size and shape relative to the cages of different hydrate structures (sI and sII) could lead to interesting structural and thermodynamic behaviors. Exploring the possibility of forming mixed hydrates, where tetrachloromethane is combined with other guest molecules, could open up new avenues for materials design.

Q & A

Q. What experimental methods are recommended for determining the solubility of tetrachloromethane in water at varying temperatures?

Solubility can be quantified using static headspace gas chromatography (GC) coupled with phase-ratio variation, as described in studies on similar chlorinated methanes . Temperature-dependent solubility curves should be validated using polynomial regression models (e.g., log10x2 vs. 1/T plots) to account for non-ideal behavior in binary systems . For reproducibility, calibrate instruments with certified reference materials (e.g., Tetrachloromethane Solution, CAS 56-23-5) and adhere to Standard Methods for Water and Wastewater Examination protocols .

Q. How can gas chromatography (GC) be optimized to quantify trace tetrachloromethane in aqueous matrices?

Use a capillary column (e.g., DB-624) with electron capture detection (ECD) or mass spectrometry (MS) for sensitivity. Adjust the split ratio to minimize co-elution with interfering chlorinated solvents (e.g., tetrachloroethylene). Internal standards like 1,2-dibromoethane improve precision . Pre-concentration via purge-and-trap systems enhances detection limits to sub-μg/L levels, critical for environmental monitoring .

Q. What factors influence the stability of tetrachloromethane in aqueous solutions during storage?

Stability is pH-dependent: acidic conditions (pH < 4) accelerate hydrolysis, while neutral to alkaline solutions (pH 6–8) reduce degradation. Store samples at 4°C in amber glass vials with minimal headspace to volatilization losses . Preservatives like ascorbic acid can suppress oxidative reactions .

Advanced Research Questions

Q. How can discrepancies in Henry’s Law constants (KH) for tetrachloromethane–water systems be resolved across studies?

Variability in KH values arises from differences in experimental setups (e.g., equilibrium time, temperature control) and matrix effects (e.g., dissolved organic matter). Use dynamic closed-loop stripping or phase-equilibrium headspace methods to standardize measurements . Cross-validate results with computational models (e.g., COSMO-RS) that account for temperature and salinity effects .

Q. What mechanistic insights explain tetrachloromethane’s reactivity in hydrolytic pathways under environmental conditions?

Hydrolysis proceeds via SN2 nucleophilic substitution, forming hydrochloric acid and carbon dioxide. Reaction rates are sensitive to ionic strength and catalytic effects of dissolved metals (e.g., Fe²⁺). Advanced kinetic studies should employ isotopically labeled compounds (e.g., ¹³C-tetrachloromethane) and monitor intermediates using LC-QTOF-MS .

Q. How do water-to-solvent ratios (e.g., 1:18) affect phase-separation dynamics in tetrachloromethane–water systems?

At low solvent ratios (<1:20), microemulsions or micellar structures may form, altering interfacial tension. Use dynamic light scattering (DLS) or fluorescence quenching to characterize colloidal behavior. Molecular dynamics simulations (e.g., GROMACS) can predict aggregation patterns under varying ratios .

Methodological Challenges and Data Interpretation

Q. What strategies mitigate co-elution interference in GC analysis of complex chlorinated solvent mixtures?

Employ heart-cutting two-dimensional GC (GC×GC) with orthogonal column phases (e.g., polar/non-polar). Retention time locking (RTL) software and spectral deconvolution tools (e.g., AMDIS) enhance peak resolution . For validation, compare results with EPA Method 524.2 or ISO 15680 .

Q. How should researchers address contradictions in solubility data caused by temperature calibration errors?

Use NIST-traceable thermocouples and conduct in-situ temperature verification with melting-point standards (e.g., gallium). Report uncertainties using the Guide to the Expression of Uncertainty in Measurement (GUM) framework .

Q. What experimental controls are essential for studying tetrachloromethane’s environmental partitioning in field studies?

Include field blanks, trip spikes, and duplicate samples to assess cross-contamination and matrix effects. Monitor dissolved organic carbon (DOC) levels, as humic acids can enhance sorption to sediments . Use stable isotope probing (SIP) to distinguish biotic vs. abiotic degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.